![molecular formula C9H15BrO2 B14297010 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane CAS No. 121693-25-2](/img/structure/B14297010.png)
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane is an organic compound that features a bromine atom and an oxane ring with a 2-methylprop-2-en-1-yl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane typically involves the reaction of 3-bromooxane with 2-methylprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include oxides or other higher oxidation state compounds.
Reduction Reactions: Products include the corresponding hydrocarbons or reduced derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxane ring play crucial roles in its reactivity and binding affinity. The compound may undergo nucleophilic substitution or other reactions at the molecular level, leading to the formation of active intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-methylpropene
- 2-Bromo-2-methylpropane
- Allyl bromide
- Isobutylene
Uniqueness
3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane is unique due to the presence of both a bromine atom and an oxane ring with a 2-methylprop-2-en-1-yl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
121693-25-2 |
|---|---|
Fórmula molecular |
C9H15BrO2 |
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
3-bromo-2-(2-methylprop-2-enoxy)oxane |
InChI |
InChI=1S/C9H15BrO2/c1-7(2)6-12-9-8(10)4-3-5-11-9/h8-9H,1,3-6H2,2H3 |
Clave InChI |
MDQHXQDBKAAITA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC1C(CCCO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


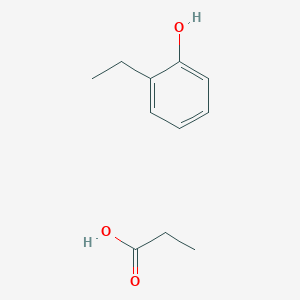
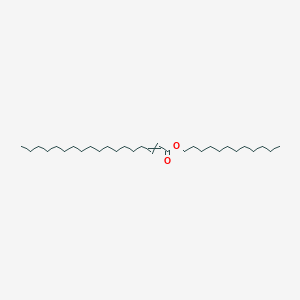
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
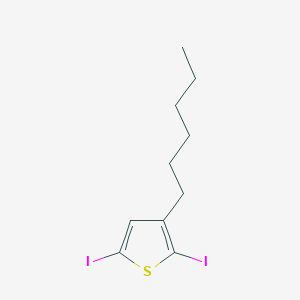


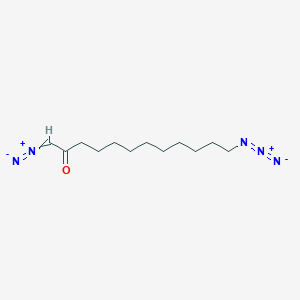
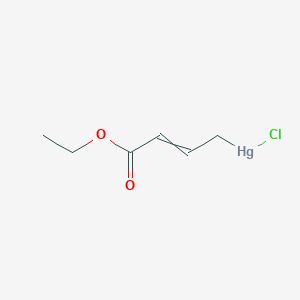
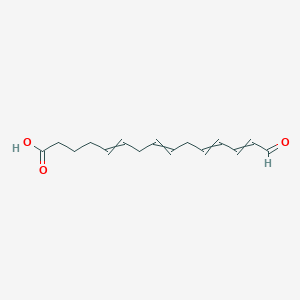

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)



